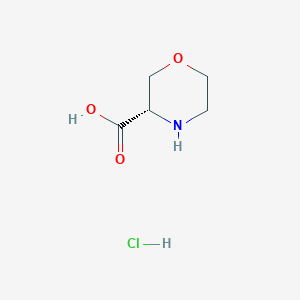

(S)-Morpholine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

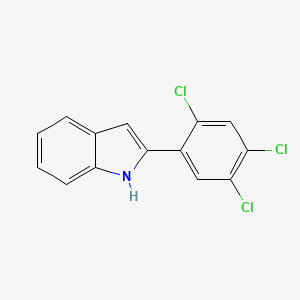

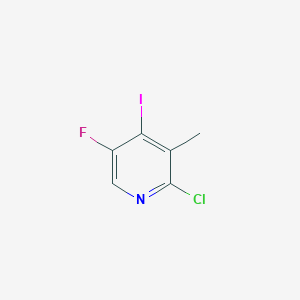

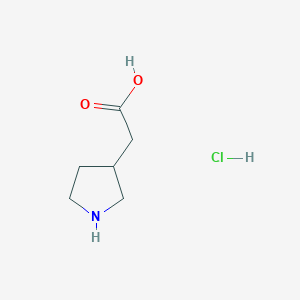

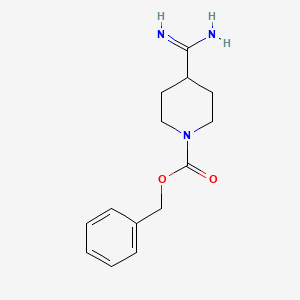

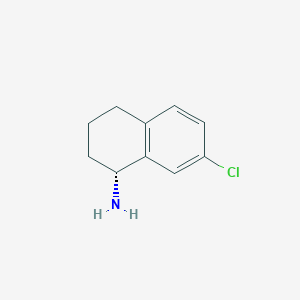

Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions . For instance, imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are used as intermediates in the synthesis of organic molecules .Molecular Structure Analysis

Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Hydrochloric acid is a simple diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis

Hydrochloric acid, being a strong acid, readily donates protons in chemical reactions, making it a good reagent for various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, hydrochloric acid is a colorless, corrosive liquid with a distinctive pungent smell .Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Interests

Morpholine derivatives have been the focus of significant scientific interest due to their diverse pharmacological profiles. As an organic heterocycle, the morpholine ring is present in various compounds designed for a broad spectrum of pharmacological activities. Recent studies have emphasized morpholine and pyran analogues due to their potent pharmacophoric activities. The exploration and development of methodologies for these analogues have led to a deeper understanding of their potential therapeutic applications (Asif & Imran, 2019).

Antisense Technology in Gene Function Inhibition

Morpholino oligos, a derivative of morpholine, have been extensively tested in various model organisms to inhibit gene function. These studies have demonstrated the potential of morpholinos as a simple and rapid method to understand gene function, making them a crucial tool in molecular biology and genetics research (Heasman, 2002).

Synthetic Overview and Pharmaceutical Applications

Morpholine and its nucleus exhibit a wide range of pharmaceutical applications, prompting scientists to develop new methods for synthesizing its derivatives. The current trend in the synthesis of morpholine analogues highlights their significant pharmacophoric activities, establishing them as a versatile compound in drug development and medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).

Coordination Properties with Metal Ions

Research focusing on the coordination properties of natural antioxidant molecules with metal ions like Al(III) and Fe(III) has revealed a unique aspect of morpholine derivatives. These studies provide valuable insights into designing molecule-based metal carriers that can potentially improve metal intake or removal in living organisms, showcasing the versatility of morpholine derivatives in biochemical and therapeutic applications (Malacaria et al., 2021).

Wirkmechanismus

While specific mechanisms of action would depend on the particular drug or compound, many drugs work by interacting with biological receptors. For example, methylphenidate, a drug containing a piperidine ring, works by blocking the reuptake of norepinephrine and dopamine, increasing their concentrations in the synaptic cleft .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655097 | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187929-04-9 | |

| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)